molecular formula C23H24F3NO2 B1255028 [1-(2-Benzofuranylmethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]methanol

[1-(2-Benzofuranylmethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]methanol

Cat. No. B1255028
M. Wt: 403.4 g/mol
InChI Key: ZKLYGKBLLBOTEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2-benzofuranylmethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]methanol is a member of piperidines.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized in the synthesis of various derivatives, including piperidinyl and pyrrole derivatives. For instance, Kapples and Effland (1993) discussed the synthesis of piperidinyl derivatives through nucleophilic aromatic fluoride displacement-cyclization methods (Kapples & Effland, 1993).

Crystallography and Structural Analysis

  • Crystallographic studies have been conducted to understand the structural aspects of related compounds. Benakaprasad et al. (2007) synthesized and characterized a compound closely related to 1-(2-Benzofuranylmethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]methanol, revealing insights into its molecular conformation and geometry (Benakaprasad et al., 2007).

Applications in Organic Chemistry

  • Piperidine-based compounds are key in various organic reactions, such as catalysis and addition reactions. Omar and Basyouni (1974) demonstrated the piperidine-catalyzed addition of thiols to certain acetylenic ketones, showcasing the potential catalytic applications of piperidine derivatives (Omar & Basyouni, 1974).

Pharmaceutical Synthesis

  • The compound has been involved in the synthesis of pharmaceutical intermediates. For example, Fukatsu, Fujii, and Ohkawa (1999) described the asymmetric synthesis of a compound used for treating traumatic and ischemic central nervous system injuries, using a structure similar to 1-(2-Benzofuranylmethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]methanol (Fukatsu, Fujii, & Ohkawa, 1999).

Chemical Reactions and Transformations

  • Eckhardt et al. (2020) reported on the crystal and molecular structure of a related compound, a side product in the synthesis of a new anti-tuberculosis drug, highlighting the compound's relevance in synthetic pathways (Eckhardt et al., 2020).

properties

Molecular Formula

C23H24F3NO2

Molecular Weight

403.4 g/mol

IUPAC Name

[1-(1-benzofuran-2-ylmethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol

InChI

InChI=1S/C23H24F3NO2/c24-23(25,26)19-6-3-4-17(12-19)14-22(16-28)8-10-27(11-9-22)15-20-13-18-5-1-2-7-21(18)29-20/h1-7,12-13,28H,8-11,14-16H2

InChI Key

ZKLYGKBLLBOTEC-UHFFFAOYSA-N

SMILES

C1CN(CCC1(CC2=CC(=CC=C2)C(F)(F)F)CO)CC3=CC4=CC=CC=C4O3

Canonical SMILES

C1CN(CCC1(CC2=CC(=CC=C2)C(F)(F)F)CO)CC3=CC4=CC=CC=C4O3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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